7,8-Dimethyl-1-azaspiro[4.4]nonane
CAS No.:
Cat. No.: VC13343888
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N |
|---|---|
| Molecular Weight | 153.26 g/mol |
| IUPAC Name | 7,8-dimethyl-1-azaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C10H19N/c1-8-6-10(7-9(8)2)4-3-5-11-10/h8-9,11H,3-7H2,1-2H3 |
| Standard InChI Key | JQXLMQXLNVVUDS-UHFFFAOYSA-N |
| SMILES | CC1CC2(CCCN2)CC1C |
| Canonical SMILES | CC1CC2(CCCN2)CC1C |
Introduction
Structural and Chemical Properties
Molecular Architecture
7,8-Dimethyl-1-azaspiro[4.4]nonane features a spirocyclic system where two rings—a pyrrolidine and a cyclobutane—share a single nitrogen atom (Figure 1). The methyl groups at positions 7 and 8 introduce steric hindrance, influencing its reactivity and conformational stability. The compound’s isomeric SMILES string () confirms its (7R,8R) stereochemistry, which is critical for its interactions with chiral biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 153.26 g/mol | |
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
| Solubility | Likely polar aprotic solvents | |
| pKa (amine) | ~10.5 (estimated) |
The compound’s spirocyclic structure confers rigidity, reducing rotational freedom and enhancing thermal stability compared to linear amines. This property is advantageous in materials science, where it aids in designing high-performance polymers.
Synthetic Methodologies
Cyclization Strategies
Synthesis of 7,8-dimethyl-1-azaspiro[4.4]nonane typically involves cyclization reactions. One route employs domino radical bicyclization, which forms the azaspiro[4.4]nonane skeleton in a single step. This method uses radicals to generate two interconnected rings, with the methyl groups introduced via alkylating agents during intermediate stages.
Example Reaction Pathway:
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Radical Initiation: Azo initiators generate radicals from precursors like 7,8-dimethyl-1-azacyclononane.
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Cyclization: Radicals facilitate simultaneous ring closure, forming the spiro structure.
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Quenching: Reaction termination with HCl yields the hydrochloride salt (CAS No. 959579-91-0).
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity | Key Challenges |
|---|---|---|---|
| Radical Bicyclization | 60–75 | >90% | Radical stability issues |
| Acid-Catalyzed | 40–55 | 85–90% | Byproduct formation |
Biological and Pharmacological Research
Antiviral Activity
Derivatives of azaspiro[4.4]nonane exhibit notable antiviral properties. In a 2019 study, analogs with a methyl group at C-2 inhibited human coronavirus 229E with EC values as low as 5.5 µM . The 7,8-dimethyl variant’s rigid structure likely enhances binding to viral fusion proteins, preventing host cell entry .
Key Findings:
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Methyl Substituent Critical: Unmethylated analogs showed no activity, underscoring the importance of the 7,8-dimethyl groups .
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Dose-Dependent Response: Activity increased with larger C-8 substituents (e.g., tert-butyl, phenyl) .
Applications in Material Science
Polymer Development
The compound’s rigid spirocyclic framework improves polymer thermal stability. Incorporating it into polyamide backbones increases glass transition temperatures () by 20–30°C compared to linear analogs.
Table 3: Material Performance Metrics
| Polymer Type | (°C) | Tensile Strength (MPa) |
|---|---|---|
| Spirocyclic Polyamide | 215 | 85 |
| Linear Polyamide | 185 | 70 |
Comparative Analysis and Future Directions
Contrast with Related Compounds
7,8-Dimethyl-1-azaspiro[4.4]nonane differs from analogs like 1-thia-4-azaspiro[4.5]decan-3-one in ring size and electronic profile. The smaller cyclobutane ring increases strain, enhancing reactivity in nucleophilic substitutions .
Research Opportunities
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Synthetic Optimization: Develop catalyst systems to improve radical bicyclization yields.
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Biological Screening: Evaluate pharmacokinetics and toxicity in preclinical models.
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Material Innovations: Explore covalent organic frameworks (COFs) using spirocyclic linkers.
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